

Application of Adipic Acid-d10 in Food and Beverage Analysis: A Comprehensive Guide

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Compound of Interest

Compound Name: Adipic acid-d10

Cat. No.: B128205

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Introduction

Adipic acid, a dicarboxylic acid naturally present in some foods and also used as a food additive (E355), plays a significant role in the food and beverage industry. It functions as an acidity regulator, flavoring agent, and gelling aid in products such as bottled drinks, fruit juices, gelatin-based desserts, and baked goods.[1][2][3] The accurate quantification of adipic acid is crucial for quality control, regulatory compliance, and for studying its migration from food contact materials. **Adipic acid-d10**, a deuterated form of adipic acid, serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its use in isotope dilution methods provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the utilization of **Adipic acid-d10** in the analysis of adipic acid in various food and beverage matrices.

Application Notes

Quantification of Adipic Acid in Beverages by LC-MS/MS

Application: This method is suitable for the determination of adipic acid in clear beverages such as fruit juices, soft drinks, and sports drinks. The use of **Adipic acid-d10** as an internal standard allows for accurate quantification even in complex matrices.

Principle: The beverage sample is spiked with a known amount of **Adipic acid-d10**. After minimal sample cleanup, the extract is analyzed by LC-MS/MS. Adipic acid and **Adipic acid-d10** are separated chromatographically and detected by mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of adipic acid to that of **Adipic acid-d10** is used to calculate the concentration of adipic acid in the sample.

Workflow for Adipic Acid Quantification in Beverages by LC-MS/MS



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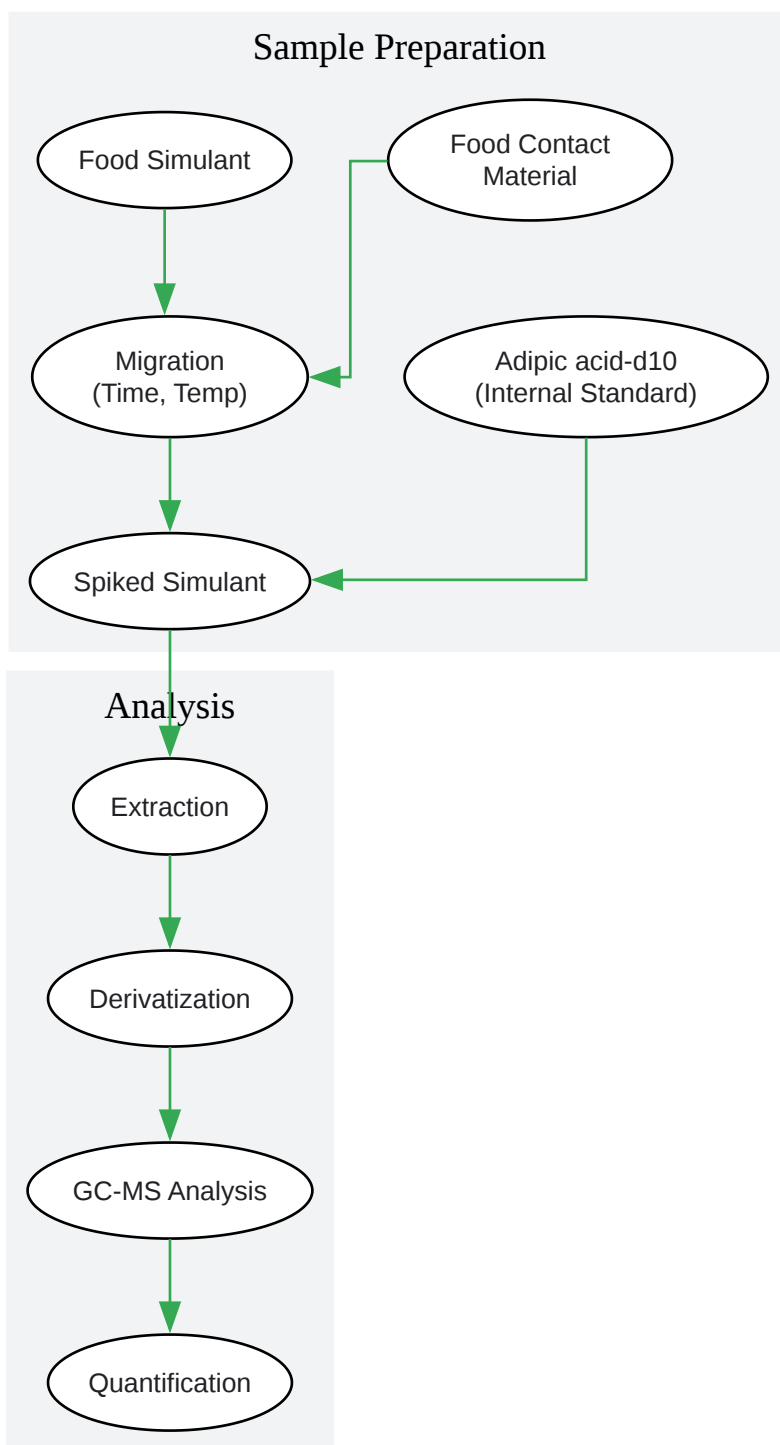
Caption: General workflow for the analysis of adipic acid in beverages using **Adipic acid-d10**.

Analysis of Adipic Acid Migration from Food Packaging by GC-MS

Application: This method is designed to quantify the migration of adipic acid from food contact materials (e.g., plastic films, coatings) into food simulants. **Adipic acid-d10** is used as an internal standard to ensure accurate measurement of the migrated adipic acid.

Principle: A food simulant (e.g., ethanol/water mixtures, olive oil) is exposed to the food contact material under controlled conditions (time and temperature). After exposure, a known amount of **Adipic acid-d10** is added to an aliquot of the food simulant. The adipic acid and its deuterated internal standard are then extracted and derivatized to increase their volatility for GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the derivatized adipic acid to the derivatized **Adipic acid-d10**.

Logical Relationship for Migration Study using Isotope Dilution



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Caption: Key steps in a food packaging migration study for adipic acid.

Experimental Protocols

Protocol 1: Quantitative Analysis of Adipic Acid in Fruit Juice by LC-MS/MS

This protocol provides a method for the determination of adipic acid in fruit juice using **Adipic acid-d10** as an internal standard.

1. Materials and Reagents

- Adipic acid certified reference standard
- **Adipic acid-d10** (isotopic purity $\geq 98\%$)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Syringe filters (0.22 μm , PTFE or nylon)
- Volumetric flasks, pipettes, and autosampler vials

2. Standard Solutions Preparation

- Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in 10 mL of methanol.
- **Adipic acid-d10** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Adipic acid-d10** and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the adipic acid stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the **Adipic acid-d10** stock solution to a final concentration of 100 ng/mL.

3. Sample Preparation

- Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp.
- Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

- Add 10 µL of the 1 mg/mL **Adipic acid-d10** stock solution to the juice sample and vortex for 30 seconds.
- Dilute the spiked sample 1:10 with 50:50 (v/v) acetonitrile/water.
- Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumental Parameters

Parameter	Recommended Setting
LC System	
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
MRM Transitions	Precursor Ion (m/z)
Adipic acid	145.1
Adipic acid-d10	155.1

*Collision energies should be optimized for the specific instrument used.

5. Data Analysis and Quantification

- Construct a calibration curve by plotting the peak area ratio of adipic acid to **Adipic acid-d10** against the concentration of the calibration standards.
- Determine the concentration of adipic acid in the juice samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

Parameter	Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.5 ng/mL
Recovery	95 - 105%
Precision (RSD)	< 5%

Protocol 2: GC-MS Analysis of Adipic Acid in a Food Simulant

This protocol describes a method for the quantification of adipic acid that has migrated into a food simulant, using **Adipic acid-d10** as an internal standard.

1. Materials and Reagents

- Adipic acid certified reference standard
- Adipic acid-d10** (isotopic purity $\geq 98\%$)
- Food Simulant (e.g., 10% ethanol in water)
- Ethyl acetate (GC grade)

- Hydrochloric acid (HCl)
- Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Anhydrous sodium sulfate

2. Standard and Sample Preparation

- Migration Test: Expose the food contact material to the food simulant according to regulatory guidelines (e.g., 10 days at 40 °C).
- Spiking: Transfer 5 mL of the food simulant post-migration into a glass tube. Add a known amount of **Adipic acid-d10** stock solution (e.g., to a final concentration of 1 µg/mL).
- Extraction:
 - Acidify the sample with 1 M HCl to pH 2.
 - Add 5 mL of ethyl acetate and vortex for 2 minutes.
 - Centrifuge to separate the layers.
 - Transfer the upper ethyl acetate layer to a new tube.
 - Repeat the extraction twice more and combine the ethyl acetate extracts.
 - Dry the combined extract over anhydrous sodium sulfate.
- Derivatization:
 - Evaporate the dried extract to dryness under a gentle stream of nitrogen.
 - Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.
 - Cap the vial and heat at 70 °C for 30 minutes.
 - Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

Parameter	Recommended Setting
GC System	
Column	DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μ m film thickness)
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas	Helium, constant flow of 1.2 mL/min
MS System	
Ionization Mode	Electron Ionization (EI), 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	Compound
Adipic acid-bis(TMS) ester	
Adipic acid-d10-bis(TMS) ester	

4. Data Analysis and Quantification

- Create a calibration curve by analyzing derivatized standard solutions containing known concentrations of adipic acid and a fixed concentration of **Adipic acid-d10**.
- Calculate the concentration of adipic acid in the food simulant samples based on the peak area ratios of the respective derivatized compounds.

Quantitative Data Summary (Hypothetical)

Parameter	Value
Linearity (r^2)	> 0.998
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$
Recovery	92 - 108%
Precision (RSD)	< 7%

Conclusion

The use of **Adipic acid-d10** as an internal standard in isotope dilution mass spectrometry methods provides a robust and reliable approach for the accurate quantification of adipic acid in food and beverage products and for migration studies. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and quality control professionals in the food and beverage industry. It is important to note that the specific instrumental parameters may require optimization based on the available equipment and the specific sample matrix being analyzed. Method validation should always be performed to ensure the accuracy and reliability of the results.

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